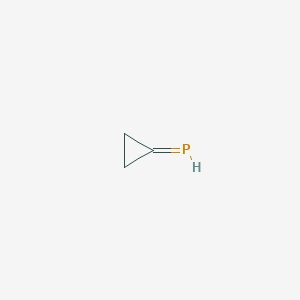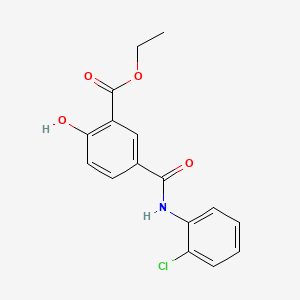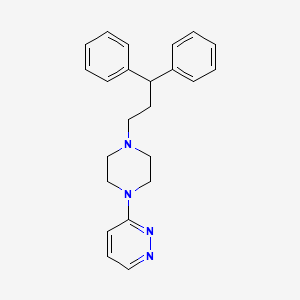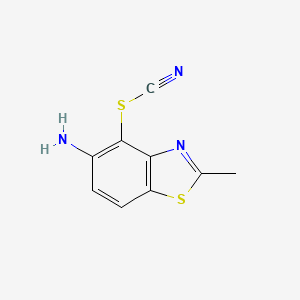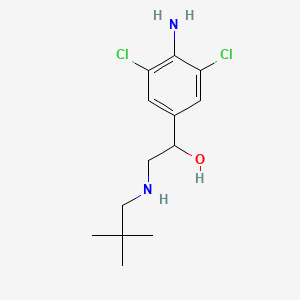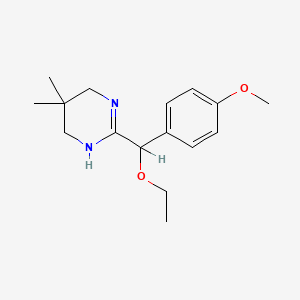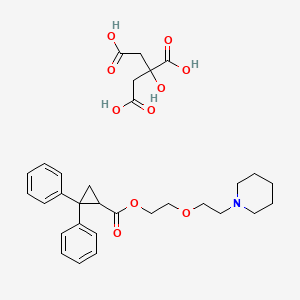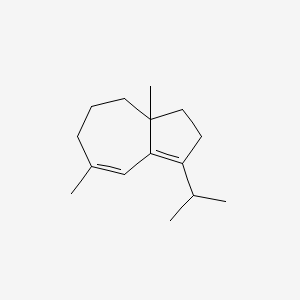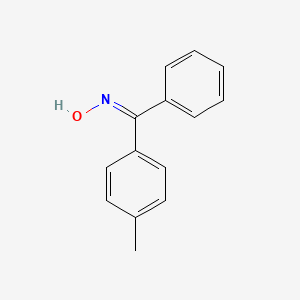
Benzophenone, 4-methyl-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzophenone, 4-methyl-, oxime is an organic compound derived from benzophenone. It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the 4-methylbenzophenone structure. This compound is of interest due to its applications in organic synthesis and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzophenone, 4-methyl-, oxime can be synthesized through the reaction of 4-methylbenzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically involves mixing the reactants in an aqueous or alcoholic solution and allowing the reaction to proceed at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. This process can be catalyzed by various acids, including sulfuric acid, hydrochloric acid, and polyphosphoric acid .
Chemical Reactions Analysis
Types of Reactions
Benzophenone, 4-methyl-, oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the oxime group under appropriate conditions.
Major Products
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the oxime.
Scientific Research Applications
Benzophenone, 4-methyl-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzophenone, 4-methyl-, oxime involves its ability to undergo the Beckmann rearrangement, where the oxime is converted to an amide. This reaction involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom, forming a new C-N bond. The reaction is typically catalyzed by acids, which protonate the oxime oxygen, making it a better leaving group .
Comparison with Similar Compounds
Similar Compounds
Benzophenone oxime: Similar structure but without the methyl group.
Acetophenone oxime: Derived from acetophenone instead of benzophenone.
Cyclohexanone oxime: Derived from cyclohexanone and used in the production of caprolactam.
Uniqueness
Benzophenone, 4-methyl-, oxime is unique due to the presence of the 4-methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different chemical and physical properties compared to other oximes .
Properties
CAS No. |
38032-15-4 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(NZ)-N-[(4-methylphenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)14(15-16)12-5-3-2-4-6-12/h2-10,16H,1H3/b15-14- |
InChI Key |
DLWJYBRYNWIYIQ-PFONDFGASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



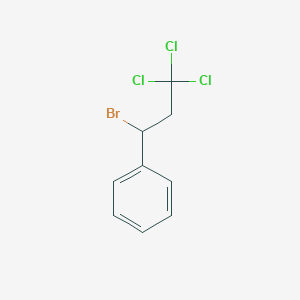

![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
